1-Stearoyl-sn-glycerol
Overview
Description
1-Stearoyl-sn-glycerol: is a monoacylglycerol, a type of glyceride consisting of a single fatty acid chain attached to a glycerol molecule. . This compound is found naturally in various biological systems and has significant roles in metabolic processes.
Mechanism of Action
Target of Action
1-Stearoyl-sn-glycerol, also known as 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a diacyl glycerol (DAG) that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .
Mode of Action
This compound allosterically activates PKC . Allosteric activation refers to the regulation of an enzyme or protein’s activity due to the binding of an effector molecule at a site other than the protein’s active site. In addition to PKC, this compound also activates transient receptor potential channels 3 and 6, which regulate the intracellular free calcium levels .
Biochemical Pathways
The activation of PKC by this compound can affect various biochemical pathways. PKC is involved in multiple signaling pathways that control cell growth, survival, and apoptosis . The activation of transient receptor potential channels by this compound can also influence calcium signaling pathways .
Result of Action
The activation of PKC and transient receptor potential channels by this compound can lead to various molecular and cellular effects. These include changes in cell growth, development, survival, apoptosis, carcinogenesis, and metastasis . The exact effects can vary depending on the specific cellular context and the other signaling pathways that are active in the cell.
Biochemical Analysis
Biochemical Properties
1-Stearoyl-sn-glycerol interacts with various enzymes and proteins. It has been found to activate protein kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion . It also competitively binds to the Ras activator RasGRP .
Cellular Effects
In cellular processes, this compound plays a significant role. It has been shown to induce apoptosis in chronic myelogenous leukemia K562 cells by increasing Annexin V positive and caspase activation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It enhances histone H3 acetylation but decreases histone deacetylase (HDAC) activity and HDAC3 expression . It also inhibits the phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization of HDAC3 and STAT3 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in lipid metabolism, activating protein kinase C (PKC) and other proteins that affect cell growth, development, survival, apoptosis, carcinogenesis, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-sn-glycerol can be synthesized through the esterification of glycerol with stearic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is often produced through enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic acid under mild conditions, offering a more environmentally friendly and efficient production method .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-sn-glycerol undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks down the ester bond, yielding glycerol and stearic acid.
Oxidation: The compound can be oxidized to form stearic acid and glycerol derivatives.
Transesterification: This reaction involves the exchange of the stearoyl group with another fatty acid group.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Catalyzed by lipases or chemical catalysts like sodium methoxide.
Major Products Formed:
Hydrolysis: Glycerol and stearic acid.
Oxidation: Stearic acid and glycerol derivatives.
Transesterification: Various monoacylglycerols depending on the fatty acid used.
Scientific Research Applications
1-Stearoyl-sn-glycerol has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Comparison with Similar Compounds
1-Palmitoyl-sn-glycerol: Similar structure but with a palmitoyl group instead of a stearoyl group.
1-Oleoyl-sn-glycerol: Contains an oleoyl group, which has a double bond, making it unsaturated.
1-Linoleoyl-sn-glycerol: Contains a linoleoyl group with two double bonds, making it polyunsaturated
Uniqueness: 1-Stearoyl-sn-glycerol is unique due to its saturated stearoyl group, which influences its physical properties and biological activities. Its saturated nature makes it more stable and less prone to oxidation compared to unsaturated monoacylglycerols .
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICKXHEKHSIBG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309576 | |
Record name | 1-O-Octadecanoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | MG(18:0/0:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22610-61-3 | |
Record name | 1-O-Octadecanoyl-sn-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-Octadecanoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MG(18:0/0:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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